molecular formula C21H16ClN3OS B2472289 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 902909-86-8

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2472289
CAS No.: 902909-86-8
M. Wt: 393.89
InChI Key: VXAPIQWNUWMYPJ-UHFFFAOYSA-N
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Description

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 2-mercaptopyridine to form the intermediate, which is then cyclized with benzylamine under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring .

Scientific Research Applications

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents with targeted activities .

Properties

IUPAC Name

3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c22-17-10-8-16(9-11-17)14-27-21-24-19-18(7-4-12-23-19)20(26)25(21)13-15-5-2-1-3-6-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAPIQWNUWMYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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